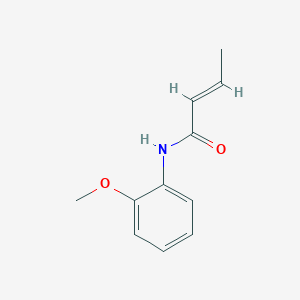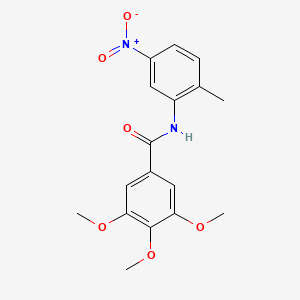
N-(2-methoxyphenyl)-2-butenamide
描述
N-(2-methoxyphenyl)-2-butenamide, commonly known as NBMA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of N-aryl-2-alkenamides and is known for its unique chemical structure and properties.
科学研究应用
NBMA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. NBMA has been used in the development of new drugs for the treatment of various diseases, including cancer, arthritis, and neuropathic pain. It has also been studied for its potential use as a chemical probe for the study of protein-protein interactions.
作用机制
The mechanism of action of NBMA is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a key role in the inflammatory response and is upregulated in various diseases. By inhibiting COX-2, NBMA can reduce inflammation and pain. NBMA has also been shown to induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
NBMA has been shown to have significant biochemical and physiological effects. It can reduce inflammation and pain by inhibiting the COX-2 enzyme, making it a potential therapeutic agent for the treatment of arthritis and neuropathic pain. NBMA has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, NBMA has been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of NBMA is its unique chemical structure, which makes it a valuable tool for the study of protein-protein interactions. NBMA has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of NBMA is its solubility, which can make it difficult to use in certain experiments. Additionally, the synthesis of NBMA can be time-consuming and requires specialized equipment.
未来方向
There are many potential future directions for the study of NBMA. One area of research is the development of new drugs based on NBMA for the treatment of various diseases. Another area of research is the use of NBMA as a chemical probe for the study of protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of NBMA and its potential applications in various fields of scientific research.
合成方法
The synthesis of NBMA involves the reaction between 2-methoxybenzaldehyde and ethyl acetoacetate, followed by the reaction with ammonium acetate and subsequent dehydration. The final product is obtained after purification using column chromatography. This method has been optimized to obtain high yields of NBMA with minimal impurities.
属性
IUPAC Name |
(E)-N-(2-methoxyphenyl)but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-6-11(13)12-9-7-4-5-8-10(9)14-2/h3-8H,1-2H3,(H,12,13)/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVQLKMNRYFZBW-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287478 | |
| Record name | (2E)-N-(2-Methoxyphenyl)-2-butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-Methoxyphenyl)-2-butenamide | |
CAS RN |
1350518-42-1 | |
| Record name | (2E)-N-(2-Methoxyphenyl)-2-butenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350518-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-N-(2-Methoxyphenyl)-2-butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aR*,9bR*)-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5680841.png)
![methyl 5-chloro-2-methoxy-4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5680842.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B5680849.png)

![3-isopropoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5680866.png)

![N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5680875.png)
![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5680882.png)
![N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide](/img/structure/B5680888.png)


![[(3aS*,9bS*)-2-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5680905.png)
![4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5680908.png)
![2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5680916.png)